molecular formula C19H15ClF3NO2 B4554698 [1-(2-chloro-4-fluorobenzoyl)-3-piperidinyl](2,5-difluorophenyl)methanone

[1-(2-chloro-4-fluorobenzoyl)-3-piperidinyl](2,5-difluorophenyl)methanone

Cat. No.: B4554698
M. Wt: 381.8 g/mol
InChI Key: FDQUKMCTDNZDLH-UHFFFAOYSA-N
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Description

[1-(2-chloro-4-fluorobenzoyl)-3-piperidinyl](2,5-difluorophenyl)methanone is a useful research compound. Its molecular formula is C19H15ClF3NO2 and its molecular weight is 381.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.0743409 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Occurrences and Toxicities of Organic Sunscreen Components

Research on benzophenone-3 (BP-3), a common component in sunscreens and cosmetics, highlights concerns about its widespread use leading to environmental release. The compound and its metabolites have been detected in various environmental samples, indicating potential ecological risks. Studies have demonstrated its bioaccumulation and endocrine-disrupting capabilities, underscoring the need for further investigation into the environmental and health impacts of similar compounds (Kim & Choi, 2014).

Environmental Persistence of Chlorophenols

Chlorophenols, which share structural similarities with chlorinated aromatic compounds, have been reviewed for their environmental persistence and role as precursors to more toxic compounds in municipal solid waste incineration. This review emphasizes the environmental behavior of chlorophenols and their transformation products, highlighting the importance of understanding the fate of complex organic molecules in waste management processes (Peng et al., 2016).

Applications in Pollution Remediation

Research on oxidoreductive enzymes for the treatment of organic pollutants presents a potential application area for complex organic compounds. This approach utilizes specific enzymes to degrade or transform recalcitrant compounds in industrial wastewater, offering a promising method for remediating environmental contaminants. The study discusses the efficiency of these enzymes in the presence of redox mediators, suggesting potential biotechnological applications for complex organic molecules in environmental cleanup (Husain & Husain, 2007).

Methane Mitigation

The study on methanotrophs explores the use of methane as a carbon source for producing valuable products. Methanotrophs, bacteria that metabolize methane, can be utilized for biotechnological applications, including the production of single-cell proteins, biopolymers, and other valuable chemicals. This research opens avenues for using methane-utilizing organisms to add value while addressing greenhouse gas emissions, hinting at the potential for chemical compounds to play a role in gas sequestration or conversion processes (Strong, Xie, & Clarke, 2015).

The above summaries provide a glimpse into the types of scientific research that might encompass or relate to the applications of the specified chemical compound, focusing on environmental impact, pollutant degradation, and biotechnological uses. Further research is needed to directly link these applications to "1-(2-chloro-4-fluorobenzoyl)-3-piperidinylmethanone" specifically.

Properties

IUPAC Name

[1-(2-chloro-4-fluorobenzoyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3NO2/c20-16-9-13(22)3-5-14(16)19(26)24-7-1-2-11(10-24)18(25)15-8-12(21)4-6-17(15)23/h3-6,8-9,11H,1-2,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQUKMCTDNZDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)Cl)C(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.